![molecular formula C13H16N4O2 B3016859 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1448031-35-3](/img/structure/B3016859.png)
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
The compound N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a derivative of the 1H-pyrazole class, which is known for its diverse biological activities. The pyrazole ring is a common motif in medicinal chemistry, often associated with anticancer properties, as well as kinase inhibition and DNA-binding interactions . The isoxazole ring, another important pharmacophore, is frequently found in compounds with various therapeutic potentials.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was reported using TBTU as a catalyst in acetonitrile at room temperature, which suggests that similar conditions could be applied to synthesize the compound . Additionally, the synthesis of 5-amino-1H-pyrazole-3-carboxamide derivatives through a formal [3 + 2] cycloaddition indicates that cycloaddition reactions could be a viable pathway for constructing the pyrazole core of the target compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The substitution on the pyrazole ring, such as the cyclopropyl and methyl groups, can significantly influence the biological activity of the compound. The presence of the isoxazole ring is also crucial, as it can impact the compound's binding affinity and overall stability .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been used to synthesize oxazolyl-pyrazoles, which suggests that the compound may also be amenable to cyclization reactions to introduce additional functional groups or to modify its structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazole and isoxazole rings. These properties are crucial for the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells indicates that the compound may also exhibit cytotoxic properties, which could be explored for anticancer applications .
Scientific Research Applications
Synthesis and Characterization
This compound, due to its unique structure, has been the subject of synthesis and characterization efforts aimed at understanding its properties and potential applications. Studies have involved the identification and differentiation of similar compounds, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, highlighting the importance of accurate characterization in research chemicals. The presence of a pyrazole core suggests bioisosteric replacements commonly associated with synthetic cannabinoids, and the synthesis routes have provided insights into the compound's structure and potential regioisomers (McLaughlin et al., 2016).
Microwave-Assisted Synthesis
Microwave-assisted synthesis methods have been applied to similar compounds for efficient production, demonstrating the compound's relevance in facilitating rapid and efficient synthesis processes. These methods have proven beneficial in synthesizing tetrazolyl pyrazole amides with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).
Biological Evaluation
The biological activities of pyrazole derivatives, including potential anticancer properties and DNA-binding interactions, have been a significant area of research. Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cells, kinase inhibition, and DNA-binding interaction, suggesting a potential mechanism for antitumor activity (Lu et al., 2014).
Antimicrobial Activities
Research into the antimicrobial properties of compounds involving aminoazoles has shown that certain derivatives can exhibit weak antimicrobial effects, highlighting the compound's potential in developing new antimicrobial agents (Murlykina et al., 2017).
PET Imaging Applications
The compound's derivatives have been explored for potential applications in PET imaging, particularly in imaging of enzymes involved in neuroinflammation. Synthesis of specific pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives aimed at PET agent development for imaging IRAK4 enzyme demonstrates the compound's utility in advanced medical imaging techniques (Wang et al., 2018).
Future Directions
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-5-11(16-19-8)13(18)14-7-10-6-12(9-3-4-9)17(2)15-10/h5-6,9H,3-4,7H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBKQXZOVJPSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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